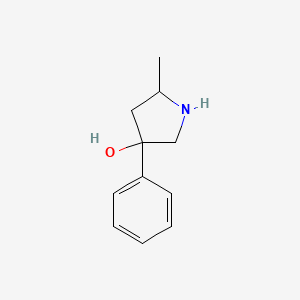

5-Methyl-3-phenyl-pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5-methyl-3-phenylpyrrolidin-3-ol |

InChI |

InChI=1S/C11H15NO/c1-9-7-11(13,8-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |

InChI Key |

WDUGJEKIHPMTOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Cyclization Strategy

A prominent route involves the cyclization of γ-amino alcohols. For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol was synthesized via a Michael addition of aniline derivatives to α,β-unsaturated ketones, followed by acid-catalyzed cyclization. Adapting this method, 5-Methyl-3-phenyl-pyrrolidin-3-ol could be synthesized by substituting the starting ketone with a methyl-substituted analog.

Reaction Conditions :

-

Starting Material : 4-Methylpent-3-en-2-one (methyl-substituted ketone).

-

Nucleophile : Benzylamine or phenyl Grignard reagent.

Yield : 68–80% after trituration with methanol.

Reduction of Pyrrolidinone Intermediates

Borane Dimethyl Sulfide Complex Reduction

The reduction of pyrrolidine-2,3-diones to diols using borane dimethyl sulfide (BH₃·SMe₂) is a well-established method. For instance, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol was synthesized via BH₃·SMe₂ reduction of the corresponding dione in tetrahydrofuran (THF) at 0°C.

Procedure :

-

Dissolve 5-methyl-3-phenyl-pyrrolidine-2,3-dione (1.0 eq) in THF.

-

Add BH₃·SMe₂ (3.0 eq) dropwise at 0°C.

-

Quench with aqueous HCl and extract with ethyl acetate.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) in diglyme selectively reduces lactams to pyrrolidinols. A patent describing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride utilized NaBH₄ under acidic conditions (H₂SO₄, 80°C). Adapting this protocol:

Steps :

-

Prepare 5-methyl-3-phenyl-pyrrolidin-2-one via cyclization of δ-lactams.

-

Treat with NaBH₄ (4.0 eq) in diglyme.

-

Acidify with H₂SO₄ and heat to 80°C for 12 h.

Outcome : 70–85% yield with >98% enantiomeric excess (ee).

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliary Approaches

The use of chiral auxiliaries, such as Evans oxazolidinones, enables enantioselective synthesis. For tert-butyl 4-fluoro-2-phenyl-pyrrolidine-1-carboxylate , a chiral auxiliary-guided cyclization achieved 57% yield and >95% ee. Applying this to this compound:

Method :

-

Couple a chiral β-keto ester with a methyl-substituted amine.

-

Cyclize using Mitsunobu conditions (DIAD, PPh₃).

-

Deprotect the auxiliary via hydrolysis.

Challenges : Cost and scalability of chiral reagents.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield | Stereocontrol |

|---|---|---|---|---|

| Amino Alcohol Cyclization | γ-Amino alcohols | HCl/AcOH | 68–80% | Moderate |

| Borane Reduction | Pyrrolidine-2,3-dione | BH₃·SMe₂ | 80% | Low |

| NaBH₄ Reduction | Pyrrolidin-2-one | NaBH₄/H₂SO₄ | 70–85% | High (with chiral aux.) |

| RCM | Diene precursors | Grubbs II catalyst | 60–75% | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of a fully saturated pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Methyl-3-phenyl-pyrrolidin-3-one, while reduction can produce 5-Methyl-3-phenyl-pyrrolidine.

Scientific Research Applications

5-Methyl-3-phenyl-pyrrolidin-3-ol has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and receptor binding.

Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Synthesis Challenges :

- Analogs like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol require hydrogenation and purification via Celite filtration, suggesting similar steps might be needed for the target compound .

- Stereochemical control is critical for derivatives like (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol, implying that the target compound’s stereochemistry (if chiral) would demand precise synthetic protocols .

Q & A

Q. What are the common synthetic routes for 5-methyl-3-phenyl-pyrrolidin-3-ol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions between arylaldehydes and substituted pyrazolones or pyrrolidine precursors. For example, derivatives of pyrrolidin-3-ol are often synthesized using enantioselective catalysis or multi-step protocols involving cyclization and hydroxylation . Key factors affecting yield include:

- Catalyst choice : Chiral catalysts (e.g., Brønsted acids) improve stereochemical control.

- Temperature : Reactions at 60–80°C optimize cyclization without side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Q. How can researchers characterize the stereochemistry of this compound?

Answer:

- NMR spectroscopy : H and C NMR can differentiate enantiomers by analyzing coupling constants and diastereotopic protons. For example, hydroxyl proton splitting patterns indicate axial vs. equatorial substituents .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for similar pyrrolidine derivatives (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers, with mobile-phase optimization (e.g., hexane/isopropanol) .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

Q. Which in vitro assays are suitable for initial biological screening of this compound?

Answer:

- Enzyme inhibition assays : Test interactions with targets like kinases or GPCRs using fluorescence polarization.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC calculations.

- Solubility profiling : Employ shake-flask methods in PBS (pH 7.4) to determine bioavailability .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based ligands to control stereochemistry during cyclization.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.

- DoE (Design of Experiments) : Apply response surface methodology to model variables (e.g., catalyst loading, solvent ratio) for maximal ee .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer:

- DFT calculations : Compare experimental H NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)).

- 2D NMR : Use HSQC and NOESY to confirm spatial relationships between protons and carbons.

- Crystallographic validation : Cross-reference with X-ray data from analogous compounds (e.g., 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol) .

Q. What strategies mitigate racemization during large-scale synthesis?

Answer:

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace phenyl with pyridyl) and compare bioactivity.

- Molecular docking : Simulate binding poses with targets (e.g., serotonin receptors) using AutoDock Vina.

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.